



Application Notes and Protocols for the Quantification of Tenofovir Disoproxil Succinate

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Compound of Interest		
Compound Name:	Tenofovir disoproxil succinate	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tenofovir disoproxil succinate in various matrices, including bulk drug substance and pharmaceutical formulations. The methods described herein are based on established analytical techniques and have been validated according to International Council for Harmonisation (ICH) guidelines.

Introduction

Tenofovir disoproxil, a prodrug of tenofovir, is a cornerstone of antiretroviral therapy for HIV-1 infection and is also used in the treatment of chronic hepatitis B. Accurate and precise quantification of **tenofovir disoproxil succinate** is critical for quality control during drug manufacturing, formulation development, and pharmacokinetic studies. This document outlines three common and reliable analytical methods for its quantification:

- High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection: A robust and widely used method for routine quality control.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical applications and trace-level quantification.
- UV-Visible Spectrophotometry: A simple and cost-effective method suitable for the analysis of bulk drug and simple formulations.



Analytical Methods and Protocols High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection

This method is suitable for the determination of **tenofovir disoproxil succinate** in bulk drug and pharmaceutical dosage forms.

Experimental Protocol

- a. Instrumentation:
- High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
- Data acquisition and processing software.
- b. Chromatographic Conditions:
- Column: Kromasil C18 (150 x 4.6 mm, 5 μm) or equivalent.[1]
- Mobile Phase: A mixture of methanol and 10 mM phosphate buffer (pH 5.0) in a 70:30 v/v ratio.[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 40°C.[1]
- Detection Wavelength: 260 nm.[2]
- Injection Volume: 20 μL.
- c. Preparation of Standard Solutions:
- Prepare a stock solution of tenofovir disoproxil fumarate (a closely related salt often used as a reference standard) by accurately weighing and dissolving the standard in methanol to a final concentration of 1 mg/mL.[2]



- From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations ranging from 1 to 6 μg/mL.[1]
- d. Preparation of Sample Solutions (for Tablets):
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of tenofovir disoproxil and transfer it to a volumetric flask.
- Add a suitable volume of methanol and sonicate to dissolve the active ingredient.
- · Dilute to volume with methanol and mix well.
- Filter the solution through a 0.45 µm membrane filter.
- Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
- e. Analysis:
- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the concentration of **tenofovir disoproxil succinate** in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary



Parameter	Result	Reference
Linearity Range	1 - 6 μg/mL	[1]
Accuracy (% Recovery)	98.0% - 102.0%	[1]
Precision (% RSD)	< 2%	[1]
Limit of Detection (LOD)	Not explicitly stated	
Limit of Quantitation (LOQ)	Not explicitly stated	-

Experimental Workflow



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Caption: HPLC experimental workflow for tenofovir disoproxil quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of tenofovir (the active metabolite of tenofovir disoproxil) in biological matrices such as human plasma.

Experimental Protocol

a. Instrumentation:

- Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
- Data acquisition and processing software.

b. Chromatographic Conditions:

Column: Luna C18 (100 mm × 2.0 mm, 3 μm) or equivalent.[3]



- Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.[3]
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.[4]
- Injection Volume: 10 μL.
- c. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tenofovir: m/z 288.0 → 176.1 and 136.1.[3]
 - Internal Standard (Acyclovir): m/z 226.1 → 152.0.[3]
- d. Preparation of Standard Solutions:
- Prepare a stock solution of tenofovir in a suitable solvent (e.g., methanol).
- Prepare working standard solutions by serial dilution in the same solvent.
- Spike blank human plasma with the working standard solutions to create a calibration curve ranging from 10 to 640 ng/mL.[3]
- e. Sample Preparation (from Human Plasma):
- To 80 μL of plasma, add an internal standard (e.g., acyclovir).[3]
- Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
- · Vortex and centrifuge the samples.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.



f. Analysis:

- Inject the prepared samples into the LC-MS/MS system.
- Acquire data in MRM mode.
- Quantify tenofovir concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

Parameter	Result	Reference
Linearity Range	10 - 640 ng/mL	[3]
Accuracy (% Bias)	84.9% - 113.1%	[3]
Precision (% RSD)	< 12.3%	[3]
Lower Limit of Quantification (LLOQ)	10 ng/mL	[3]

Experimental Workflow



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Caption: LC-MS/MS experimental workflow for tenofovir quantification.

UV-Visible Spectrophotometry

This is a simple and rapid method for the estimation of **tenofovir disoproxil succinate** in bulk drug and pharmaceutical formulations.

Experimental Protocol

a. Instrumentation:



- UV-Visible Spectrophotometer with 1 cm quartz cells.
- b. Method Parameters:
- Solvent: Triple distilled water.[5]
- Wavelength of Maximum Absorbance (λmax): 261 nm.[5]
- c. Preparation of Standard Solutions:
- Prepare a stock solution of tenofovir disoproxil fumarate by accurately weighing and dissolving the standard in triple distilled water to a concentration of 1 mg/mL.[5]
- From the stock solution, prepare a series of working standard solutions by diluting with triple distilled water to achieve concentrations in the range of 5 90 μg/mL.[5]
- d. Preparation of Sample Solutions (for Tablets):
- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of tenofovir disoproxil and transfer it to a 100 mL volumetric flask.[5]
- Add approximately 25 mL of triple distilled water and shake for 15 minutes.
- Make up the volume to 100 mL with the same solvent and filter through Whatman filter paper.[5]
- Dilute a known volume of the filtrate with triple distilled water to obtain a concentration within the Beer's law range.[5]
- e. Analysis:
- Measure the absorbance of the standard and sample solutions at 261 nm against a solvent blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

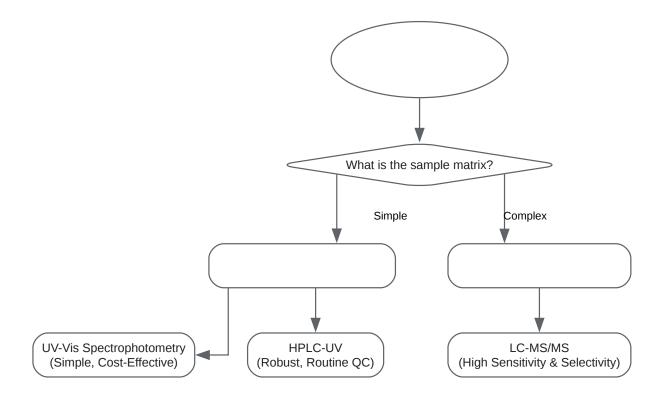


• Determine the concentration of **tenofovir disoproxil succinate** in the sample solution from the calibration curve.

Quantitative Data Summary

Parameter	Result	Reference
Linearity Range	5 - 90 μg/mL	[5]
Correlation Coefficient (r²)	0.9981	[5]
Accuracy (% Recovery)	100.06 ± 1.24	[5]
Precision (% RSD)	< 2%	[6]
Limit of Detection (LOD)	0.47 μg/mL	[6]
Limit of Quantitation (LOQ)	1.63 μg/mL	[6]

Logical Relationship of Method Selection



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